5-Bromo-N-ethylpyrimidin-2-amine
Overview
Description
5-Bromo-N-ethylpyrimidin-2-amine is a chemical compound with the molecular formula C6H8BrN3 and a molecular weight of 202.05 g/mol It is a brominated derivative of pyrimidine, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
It’s worth noting that many pyrimidine derivatives are known to interact with various biological targets, influencing a range of biochemical processes .
Mode of Action
The exact mode of action of 5-Bromo-N-ethylpyrimidin-2-amine remains unclear due to the lack of specific studies on this compound . In general, drugs exert their effects by binding to a receptor, triggering a series of biochemical reactions .
Biochemical Pathways
Related compounds, such as 2-amino-5-bromopyridine, have been used in the synthesis of various biochemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-ethylpyrimidin-2-amine typically involves the bromination of N-ethylpyrimidin-2-amine. One common method includes the reaction of N-ethylpyrimidin-2-amine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 5-position of the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-N-ethylpyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Oxidation Reactions: Products may include pyrimidine N-oxides or other oxidized derivatives.
Scientific Research Applications
5-Bromo-N-ethylpyrimidin-2-amine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving aberrant cell proliferation.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
2-Amino-5-bromopyridine: Another brominated aromatic amine used in similar applications.
5-Bromo-2-(dimethylamino)pyrimidine: A related compound with a dimethylamino group instead of an ethyl group.
Uniqueness: 5-Bromo-N-ethylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the nitrogen atom can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-bromo-N-ethylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-2-8-6-9-3-5(7)4-10-6/h3-4H,2H2,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUFIYOWZJZHCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675146 | |
Record name | 5-Bromo-N-ethylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4214-67-9 | |
Record name | 5-Bromo-N-ethylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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